

Application Note: Quantification of Uridine Monophosphate Disodium by Reverse-Phase HPLC

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Compound of Interest		
Compound Name:	Uridine monophosphate disodium	
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AN-HPLC-028

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Uridine Monophosphate Disodium** (UMP-Na2). The method utilizes ion-pair reverse-phase chromatography with UV detection, ensuring high sensitivity and specificity. The protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of UMP in various sample matrices, including dietary supplements and biological extracts.[1][2][3] All procedural steps, from sample preparation to data analysis, are outlined, alongside typical method validation parameters.

Introduction

Uridine-5'-monophosphate (UMP) is a critical pyrimidine nucleotide and a major component of Ribonucleic Acid (RNA).[4][5] Its disodium salt form is commonly used in dietary supplements and pharmaceutical formulations due to its enhanced solubility and potential to support cognitive function.[4][5][6] Accurate and precise quantification of UMP is essential for quality control, formulation development, and metabolic research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering excellent separation and quantification capabilities for nucleotides.[1][2][3]



This document presents a validated ion-pair reverse-phase HPLC (IP-RP-HPLC) method. Ion-pairing agents are added to the mobile phase to form neutral complexes with charged analytes like UMP, enhancing their retention on nonpolar stationary phases (e.g., C18) and enabling superior separation from other sample components.[7][8]

Experimental Protocol

- 2.1 Materials and Reagents
- Uridine Monophosphate Disodium Salt (≥99% purity) (CAS: 3387-36-8)[9]
- Tetrabutylammonium Hydrogen Sulfate (TBHS), for HPLC (Ion-Pairing Agent)
- Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade
- · Acetonitrile (ACN), HPLC Grade
- Methanol (MeOH), HPLC Grade
- Ultrapure Water (18.2 MΩ·cm)
- Phosphoric Acid (H₃PO₄), ACS Grade
- 0.22 μm Syringe Filters (for sample preparation)
- 2.2 Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV detector is required. The specific conditions outlined below are based on established methods for nucleotide analysis.[3]



Parameter	Specification
HPLC System	Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Column	C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	20 mM KH ₂ PO ₄ + 5 mM TBHS in Water, pH adjusted to 6.0 with H ₃ PO ₄
Mobile Phase B	Acetonitrile
Gradient Program	Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	260 nm
Injection Volume	10 μL
Run Time	Approximately 15 minutes

2.3 Preparation of Solutions

- Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ and 1.70 g of TBHS in 1 L of ultrapure water.
 Adjust the pH to 6.0 using dilute phosphoric acid. Filter and degas before use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Uridine
 Monophosphate Disodium Salt and dissolve it in 100 mL of ultrapure water in a volumetric flask. This solution should be stored at 2-8°C.
- Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 μg/mL) by diluting the stock solution with ultrapure water. These will be used to construct the calibration curve.
- 2.4 Sample Preparation The goal of sample preparation is to extract the analyte of interest and remove interfering matrix components.[10][11]



- Solid Samples (e.g., Powders, Supplements):
 - Accurately weigh a portion of the homogenized sample powder equivalent to approximately 10 mg of UMP.
 - Add 50 mL of ultrapure water and sonicate for 15 minutes to ensure complete dissolution.
 - Transfer the solution to a 100 mL volumetric flask and dilute to volume with ultrapure water.
 - Filter the solution through a 0.22 μm syringe filter into an HPLC vial.[12]
- Liquid Samples (e.g., Biological Extracts):
 - For samples containing proteins, perform a protein precipitation step by adding an equal volume of cold methanol or acetonitrile.
 - Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
 - Collect the supernatant and filter it through a 0.22 μm syringe filter into an HPLC vial.

Method Validation and Performance

The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[13][14] Typical performance characteristics are summarized below.

3.1 System Suitability Before sample analysis, system suitability is assessed by injecting a standard solution (e.g., 100 μ g/mL) multiple times (n=5). The results should meet the following criteria to ensure the chromatographic system is performing adequately.



Parameter	Acceptance Criteria
Tailing Factor (T)	T ≤ 1.5
Theoretical Plates (N)	N ≥ 2000
RSD of Retention Time	≤ 1.0%
RSD of Peak Area	≤ 2.0%

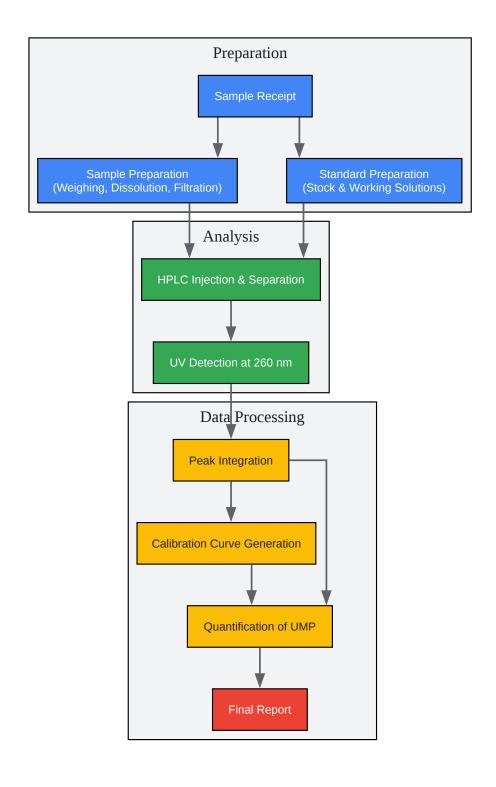
3.2 Quantitative Data Summary The following table presents typical validation data for the quantification of UMP using this method.

Validation Parameter	Typical Result
Retention Time (tR)	~6.3 minutes
Linearity Range	10 - 250 μg/mL
Correlation Coefficient (r²)	≥ 0.999
Limit of Detection (LOD)	~2 μg/mL
Limit of Quantification (LOQ)	~7 μg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%

Visualizations

4.1 Experimental Workflow The overall process from sample receipt to final data analysis is depicted in the workflow diagram below.





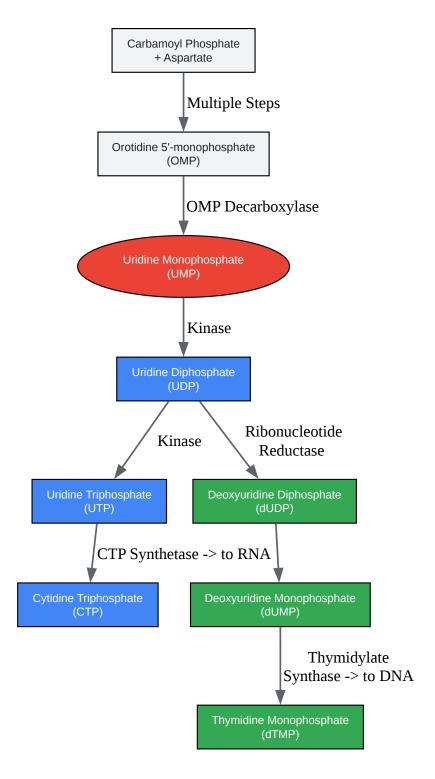
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Caption: Workflow for UMP quantification by HPLC.

4.2 UMP in Pyrimidine Metabolism Uridine Monophosphate (UMP) is a central molecule in the de novo synthesis pathway of pyrimidine nucleotides. This pathway is crucial for the synthesis



of DNA and RNA precursors.



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Caption: Simplified pyrimidine biosynthesis pathway.



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